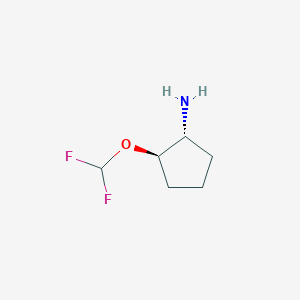
(S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine, or S-3-FNP, is a synthetic compound that has been studied for its potential medical applications. S-3-FNP has a variety of biochemical and physiological effects, and has been used in a number of scientific research applications.
Scientific Research Applications
S-3-FNP has been studied in a number of scientific research applications. It has been studied as a potential anti-inflammatory and anticancer agent, and has been found to inhibit the growth of certain types of cancer cells. It has also been studied as a potential treatment for diabetes, and has been found to reduce blood glucose levels in animal models. Additionally, S-3-FNP has been studied as a potential treatment for depression and anxiety, and has been found to have antidepressant-like effects in animal models.
Mechanism of Action
The exact mechanism of action of S-3-FNP is not yet fully understood. However, it is thought to work by modulating the activity of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of mood, memory, and learning. By modulating the activity of this enzyme, S-3-FNP may be able to alter the levels of acetylcholine in the brain, leading to its antidepressant-like effects.
Biochemical and Physiological Effects
S-3-FNP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, and to reduce blood glucose levels in animal models. Additionally, S-3-FNP has been found to have antidepressant-like effects in animal models, and to modulate the activity of the enzyme acetylcholinesterase.
Advantages and Limitations for Lab Experiments
S-3-FNP has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, making it easier to obtain for lab experiments. Another advantage is that it has a variety of biochemical and physiological effects, making it a useful tool for studying various aspects of biology. However, one limitation is that the exact mechanism of action is not yet fully understood, making it difficult to study the precise effects of S-3-FNP in a lab setting.
Future Directions
There are a number of potential future directions for S-3-FNP research. One potential direction is to further investigate its potential as an anti-inflammatory and anticancer agent. Additionally, further research could be done to better understand the mechanism of action of S-3-FNP, and to explore its potential as a treatment for depression and anxiety. Finally, S-3-FNP could be studied as a potential treatment for other diseases, such as diabetes and Alzheimer’s disease.
Synthesis Methods
S-3-FNP is an analog of the natural product pyrrolidinone, and is synthesized using a three-step reaction sequence. The first step involves the condensation of 3-fluoropyrrolidine-1-carboxylic acid with 4-nitrophenylacetic acid in the presence of a base such as potassium carbonate. The second step involves the reduction of the nitro group of the intermediate product to an amine group, followed by the alkylation of the amine group with 4-methylpiperazine. The final product is then purified and isolated.
properties
IUPAC Name |
1-[3-[(3S)-3-fluoropyrrolidin-1-yl]-4-nitrophenyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O2/c1-17-6-8-18(9-7-17)13-2-3-14(20(21)22)15(10-13)19-5-4-12(16)11-19/h2-3,10,12H,4-9,11H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWOLGJISMGKDB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC(C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CC[C@@H](C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2459284.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2459286.png)

![3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2459289.png)
![8-(2,5-Dimethylbenzyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459291.png)


![4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline](/img/structure/B2459297.png)





